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Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-1,3-
benzoxazol-2-amine, a 2-substituted aminobenzoxazole, utilizing ethanolamine as a key
reagent. The synthesis is achieved through a one-pot amination of benzoxazole-2-thiol, which
proceeds via an intramolecular Smiles rearrangement. This methodology offers a metal-free
approach with a good yield and utilizes readily available starting materials. Additionally, this
document briefly discusses alternative methods for the synthesis of the core 2-
aminobenzoxazole scaffold and presents the reaction mechanism and experimental workflow in
a clear, visual format.

Introduction

2-Aminobenzoxazoles and their N-substituted derivatives are privileged scaffolds in medicinal
chemistry and drug discovery, exhibiting a wide range of biological activities as enzyme
inhibitors, including proteases and topoisomerase Il inhibitors.[1][2] They also find applications
in materials chemistry.[1][2] The development of efficient synthetic routes to these compounds
is therefore of significant interest.

Several methods for the synthesis of 2-aminobenzoxazoles have been reported.[1][2] A
common, traditional method involves the cyclization of 2-aminophenols with the highly toxic
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cyanogen bromide (BrCN).[1][2] To circumvent the use of hazardous reagents, alternative
cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been
employed.[1][2] Another approach is the direct C-2 amination of benzoxazoles, which often
requires transition metal catalysts and high temperatures.[1][2]

This application note focuses on a modern and efficient one-pot synthesis of an N-substituted
2-aminobenzoxazole using ethanolamine. The described protocol is based on the amination of
benzoxazole-2-thiol mediated by chloroacetyl chloride, which triggers an intramolecular Smiles
rearrangement.[1][2] This method is notable for its broad amine scope, relatively short reaction
times, and metal-free conditions.[1][2]

Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-
amine via Smiles Rearrangement

This section details the experimental protocol for the synthesis of N-(2-hydroxyethyl)-1,3-
benzoxazol-2-amine from benzoxazole-2-thiol and ethanolamine.

Reaction Scheme

The overall reaction is as follows:

(Image of the chemical reaction scheme for the synthesis of N-(2-hydroxyethyl)-1,3-
benzoxazol-2-amine from benzoxazole-2-thiol, ethanolamine, and chloroacetyl chloride)

Caption: One-pot synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via a Smiles
rearrangement.

Experimental Protocol

Materials:

Benzoxazole-2-thiol

Ethanolamine

Chloroacetyl chloride

Cesium carbonate (Cs2CO03)
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e N,N-Dimethylacetamide (N,N-DMA)
o Ethyl acetate (EtOAC)

e Hexane

o Water (H20)

e Brine (saturated ag. NaCl)

¢ Anhydrous sodium sulfate (Naz2S0a)
Equipment:

Round-bottom flask

e Magnetic stirrer and stir bar

» Reflux condenser

e Heating mantle or oil bath

e Separatory funnel

e Rotary evaporator

e Column chromatography setup

e Thin-layer chromatography (TLC) plates
Procedure:

» To a solution of benzoxazole-2-thiol (0.16 mmol, 1.0 equiv) in N,N-Dimethylacetamide (1 mL)
were added ethanolamine (0.19 mmol, 1.2 equiv) and cesium carbonate (0.52 mmol, 3.2
equiv).

e The mixture was stirred at room temperature for 10 minutes.
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e Chloroacetyl chloride (0.19 mmol, 1.2 equiv) was then added dropwise to the reaction
mixture.

e The reaction mixture was heated to 85 °C and stirred for 2 hours.
» Reaction progress should be monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture was cooled to room temperature and diluted with
water (20 mL).

e The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

e The combined organic layers were washed with brine, dried over anhydrous sodium sulfate,
and filtered.

e The solvent was removed under reduced pressure using a rotary evaporator.

e The crude product was purified by column chromatography on silica gel using a hexane-ethyl
acetate gradient to afford the pure N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of N-(2-
hydroxyethyl)-1,3-benzoxazol-2-amine.

Starting Temperat . .
Product . Reagents Solvent Time Yield
Materials ure
Benzoxazo
N-(2- _
le-2-thiol,
hydroxyeth ) )
Ethanolami  Cesium
yl)-1,3- N,N-DMA 85 °C 2h 61%
ne, carbonate
benzoxazol
) Chloroacet
-2-amine ]
yl chloride

Visualizing the Workflow and Mechanism
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To aid in the understanding of the experimental process and the underlying chemical

transformation, the following diagram

s are provided.

Experimental Workflow

Experimental Workflow for the Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine

1. Mix Benzoxazole-2-thiol,
Ethanolamine, and Cs2COs
in N,N-DMA

2. Add Chloroacetyl chloride
G. Heat at 85 °C for 20
4. Quench with water
and extract with EtOAc

'

¢

5. Dry, concentrate, and

urify by column chromatograph

)

Click to download full resolution via product page

Caption: A step-by-step workflow for the synthesis.
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Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of an S-alkylated intermediate,
followed by an intramolecular Smiles rearrangement to form a spirocyclic intermediate.
Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole.

[1]

Proposed Mechanism: Smiles Rearrangement

Step 1: S-Alkylation

Benzoxazole-2-thiol
Chloroacetyl chloride
S-Alkylated Intermediate

ntramolecular nucleophilic attack by amine

Step 2: Smiles Rearrangement

Spiro Intermediate

Step 3: Rearomatization & Hydrolysis

Rearomatization

Hydrolysis

N-Substituted
2-Aminobenzoxazole

Click to download full resolution via product page
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Caption: The key steps of the Smiles rearrangement.

Conclusion

The described one-pot amination of benzoxazole-2-thiol with ethanolamine provides an
effective and scalable method for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.
This protocol avoids the use of toxic reagents and metal catalysts, making it a valuable
methodology for medicinal chemists and researchers in drug development. The straightforward
procedure and good yield make this an attractive route for accessing this important class of
heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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